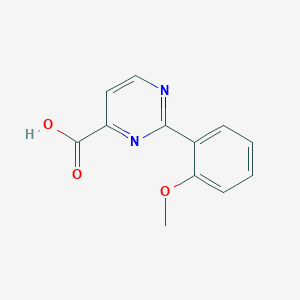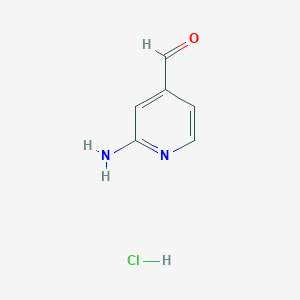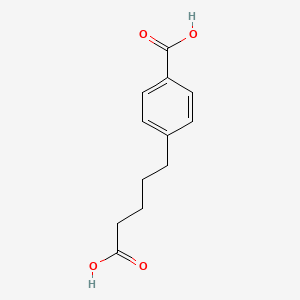
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C12H10N2O3 It features a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with a suitable pyrimidine derivative. One common method is the Biginelli reaction, which involves the cyclocondensation of 2-methoxybenzaldehyde, urea, and ethyl acetoacetate under acidic conditions to form the pyrimidine ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in 2-(2-methoxyphenyl)pyrimidine-4-methanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or amines (e.g., aniline) are used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: 2-(2-Hydroxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation or apoptosis.
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes like kinases, which play a crucial role in cell signaling pathways.
Receptors: It may interact with specific receptors on the cell surface, modulating their activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
2-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)pyrimidine-4-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and biological activity.
2-(2-Methylphenyl)pyrimidine-4-carboxylic acid: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
2-(2-Chlorophenyl)pyrimidine-4-carboxylic acid: The substitution of a chlorine atom can enhance the compound’s electrophilicity and potentially increase its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-8(10)11-13-7-6-9(14-11)12(15)16/h2-7H,1H3,(H,15,16) |
Clé InChI |
QLWVFNUBYAHDIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)




![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)


![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)

![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)
